Product packaging for Atazanavir N2-Descarboxymethyl(Cat. No.:CAS No. 1028634-76-5)

Atazanavir N2-Descarboxymethyl

Katalognummer: B1144934
CAS-Nummer: 1028634-76-5
Molekulargewicht: 646.82
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Atazanavir N2-Descarboxymethyl is a structurally modified derivative of the HIV-1 protease inhibitor Atazanavir, which is an antiretroviral medication used in the treatment of HIV infection . This compound is characterized by the removal of the carboxymethyl group from the N2 position of the parent molecule's indane scaffold, a modification that is primarily explored in pharmaceutical research for its value in studying structure-activity relationships (SAR) . As such, it serves as a critical intermediate in the synthesis and optimization of novel protease inhibitor analogs, helping researchers understand how specific structural changes influence binding affinity, metabolic stability, and the ability to overcome drug-resistant HIV variants . The primary research value of this compound lies in its application for investigating metabolic pathways, as it is identified as a metabolite (M5) of the parent drug, Atazanavir . Studying this metabolite provides insights into the biotransformation of the therapeutic agent, which is essential for assessing its pharmacokinetic profile and potential drug-drug interactions. Furthermore, structural modifications like the N2-descarboxymethyl group are designed to act as a metabolic shield, potentially reducing hepatic clearance and extending the compound's half-life compared to the parent molecule, making it a candidate for the development of long-acting antiviral formulations . The mechanism of action for this research compound is rooted in its function as a protease inhibitor. It is designed to selectively inhibit the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This inhibition prevents the cleavage of the viral polyprotein precursors into individual functional proteins, resulting in the production of immature, non-infectious viral particles and thereby suppressing viral replication . The structural alteration in this compound is of particular interest for probing mechanisms of drug resistance, as it may enhance the compound's ability to form stable complexes with and inhibit mutant proteases that have developed resistance to other drugs in its class .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₆H₅₀N₆O₅ B1144934 Atazanavir N2-Descarboxymethyl CAS No. 1028634-76-5

Eigenschaften

IUPAC Name

methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDOEPWAZDTPRH-SYQUUIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028634-76-5
Record name 3-Methyl-L-valine 2-((2S,3S)-2-hydroxy-3-(((2S)-2-((methoxycarbonyl)amino)-3,3-dimethyl-1-oxobutyl)amino)-4-phenylbutyl)-2-((4-(2-pyridinyl)phenyl)methyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028634765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-L-VALINE 2-((2S,3S)-2-HYDROXY-3-(((2S)-2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV8UVW0O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Occurrence

Metabolic Formation of Atazanavir (B138) N2-Descarboxymethyl

The biotransformation of Atazanavir is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites. drugbank.comnih.gov Hydrolysis is a key pathway in the formation of Atazanavir N2-Descarboxymethyl.

Atazanavir undergoes extensive metabolism in humans. drugbank.comfda.gov While the major biotransformation pathways are monooxygenation and dioxygenation, several minor pathways contribute to the formation of various metabolites. nih.govclinpgx.org Research has identified metabolites that are products of carbamate (B1207046) hydrolysis on both the prime and non-prime sides of the Atazanavir molecule. nih.gov this compound is one such product resulting from these metabolic transformations.

Hydrolysis represents a significant, albeit minor, metabolic pathway for Atazanavir. nih.govclinpgx.org Studies have confirmed the presence of metabolites formed through the hydrolysis of the carbamate moieties of the parent drug. nih.govnih.gov This hydrolytic cleavage is responsible for the generation of this compound. Specifically, metabolites designated as M3 and M4 have been identified as products of carbamate hydrolysis. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Atazanavir Metabolism

Enzyme Role in Atazanavir Metabolism Research Finding
CYP3A4 Primary enzyme responsible for the metabolism of Atazanavir. fda.govnih.gov In vitro studies confirm its dominant role in the formation of oxidative metabolites. fda.govnih.gov

| CYP3A5 | Contributes to the metabolism of Atazanavir, showing different metabolite formation rates compared to CYP3A4. nih.gov | Forms mono-oxidation products (M1 and M2) at a significantly faster rate than CYP3A4. nih.gov |

In addition to hydrolysis and oxidation, other minor metabolic pathways for Atazanavir have been identified. drugbank.comclinpgx.org N-dealkylation is one such pathway that contributes to the diversity of Atazanavir metabolites. nih.govnih.gov Studies have successfully detected N-dealkylation metabolites, further illustrating the complexity of Atazanavir's biotransformation in the human body. nih.govnih.gov

Non-Metabolic Degradation Pathways Leading to this compound

Beyond enzymatic metabolism, this compound can also be formed through chemical degradation of Atazanavir under certain environmental conditions.

Forced degradation studies are crucial for understanding the chemical stability of a drug and identifying its potential degradation products. Atazanavir has been shown to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. globalresearchonline.netnih.gov

Under alkaline conditions, Atazanavir undergoes significant degradation. humanjournals.com Studies involving treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH or 2N NaOH) have demonstrated the formation of degradation products through hydrolysis. globalresearchonline.nethumanjournals.comoup.com This process, similar to the metabolic hydrolysis pathway, can lead to the cleavage of the carbamate group, resulting in the formation of this compound. The drug is found to be more stable under acidic conditions compared to alkaline conditions, where a substantial percentage of the drug can be decomposed. humanjournals.com

Table 2: Chemical Compounds Mentioned

Compound Name
Atazanavir
This compound

Oxidative Degradation (e.g., Peroxide Oxidation)

Forced degradation studies are essential in identifying potential degradation products and pathways for a drug substance. In the case of atazanavir, these studies have demonstrated its susceptibility to oxidative stress. When subjected to oxidizing agents such as hydrogen peroxide (H₂O₂), atazanavir undergoes degradation, leading to the formation of several byproducts. oup.comderpharmachemica.com

While the precise mechanism for the formation of this compound via oxidative degradation is not extensively detailed in publicly available literature, the general understanding of oxidative reactions involving complex organic molecules suggests that the carbamate moiety in atazanavir could be a potential site for oxidative attack. The N-descarboxymethylation would involve the cleavage of the bond between the nitrogen atom and the methoxycarbonyl group. This process could be initiated by reactive oxygen species generated from the peroxide, leading to the removal of the methoxycarbonyl group and the formation of the corresponding amine, this compound.

Research has shown that treating atazanavir with 3% hydrogen peroxide leads to a notable decomposition of the drug, with the emergence of multiple degradation products. oup.com Further characterization of these degradants is necessary to definitively identify this compound as a direct product of peroxide-induced oxidation.

Influence of Environmental Factors on Degradation

The stability of atazanavir is influenced by various environmental factors, including pH, temperature, and light. Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, expose the drug to a range of stress conditions to simulate the potential impact of these factors over time. nih.govrsc.org

Studies have indicated that atazanavir is sensitive to both acidic and alkaline conditions, as well as to thermal and photolytic stress. oup.comnih.gov For instance, exposure to acidic conditions has been shown to cause more significant degradation compared to other stress factors in some studies. nih.gov The permeability of atazanavir has also been shown to be sensitive to changes in intestinal lumen pH, which could have implications for its degradation profile in vivo. nih.gov

Occurrence and Profiling as an Impurity in Atazanavir Drug Products

The presence of impurities in a drug product is a critical quality attribute that is closely monitored to ensure safety and efficacy. This compound has been identified as a process-related impurity or a degradation product of atazanavir. pediatriconcall.com Its presence in the final drug product can be a result of the synthetic route or degradation of atazanavir during manufacturing and storage.

Characterization of Impurity Profiles

The characterization of impurity profiles for atazanavir involves the use of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS). derpharmachemica.comijpsr.com These methods are capable of separating, identifying, and quantifying the various impurities present in the drug substance and finished product.

This compound, as a known impurity, is available as a reference standard, which is crucial for its accurate identification and quantification in impurity profiling studies. pediatriconcall.com The molecular formula of this impurity is C₃₆H₅₀N₆O₅, with a corresponding molecular weight of 646.83 g/mol . pediatriconcall.com The development of a robust, stability-indicating analytical method is paramount to effectively separate this compound from the parent drug and other potential impurities. nih.gov Gradient RP-HPLC methods have been developed for the impurity profiling of atazanavir, allowing for the separation of various known and unknown impurities. derpharmachemica.com

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC₃₆H₅₀N₆O₅646.831028634-76-5

Relationship to Atazanavir Stability Studies

Stability studies are a cornerstone of pharmaceutical development, providing critical information about how the quality of a drug substance or drug product varies with time under the influence of environmental factors. The data from these studies are used to establish a re-test period for the drug substance or a shelf life for the drug product.

The identification of this compound as a potential degradation product necessitates its monitoring during long-term and accelerated stability studies of atazanavir. jneonatalsurg.com The development of stability-indicating analytical methods is crucial for this purpose, as these methods must be able to resolve the parent drug from its degradation products. nih.govijrpr.com

By tracking the levels of this compound over time under various storage conditions (e.g., temperature, humidity), a clear relationship between the storage conditions and the formation of this impurity can be established. This information is vital for setting appropriate storage and handling instructions for atazanavir-containing products to ensure their quality, safety, and efficacy throughout their shelf life. While forced degradation studies suggest the potential for its formation, the specific kinetics and conditions of its emergence during formal stability programs are proprietary data held by manufacturers.

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating Atazanavir (B138) N2-Descarboxymethyl from the parent drug and other related impurities or metabolites. The choice of technique depends on the analytical goal, whether it is for routine impurity profiling or sensitive metabolite screening.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust method for the determination of Atazanavir and its related substances in bulk drug and pharmaceutical dosage forms. nih.govpharmascholars.com These methods are essential for quality control, allowing for the separation and quantification of process-related impurities and degradation products, including potential compounds like Atazanavir N2-Descarboxymethyl.

The development of a stability-indicating RP-HPLC method is crucial to ensure that all degradation products are adequately resolved from the main Atazanavir peak. nih.gov Various studies have reported different chromatographic conditions, demonstrating the flexibility of HPLC in this application. Key parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength are optimized to achieve the desired separation. For instance, C18 columns are commonly employed as the stationary phase. nih.govafricanjournalofbiomedicalresearch.comiosrjournals.org The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govpharmascholars.comafricanjournalofbiomedicalresearch.com The pH of the aqueous phase is often adjusted to optimize the retention and peak shape of the analytes. nih.gov Detection is commonly performed using a UV detector at wavelengths where Atazanavir exhibits strong absorbance, such as 236 nm, 249 nm, or 255 nm. nih.govpharmascholars.comafricanjournalofbiomedicalresearch.com

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Phenomenix C18 (250 mm × 4.6 mm, 5 µm)Methanol:Water (900:100 v/v), pH 3.55 with acetic acid0.5249 nih.gov
Waters Symmetry C18 (250 mm x 4.6 mm, 3.5 µm)0.1% v/v OPA in water:Acetonitrile (60:40 v/v)1.0236 africanjournalofbiomedicalresearch.com
Egilent TC C18 (2) (250 x 4.6 mm, 5 µ)Water:Acetonitrile (20:80 v/v), pH 31.0255 pharmascholars.com
Sunfire C18 (250 mm x 4.6 mm, 5µm)Buffer (pH 2.5):Acetonitrile (50:50 v/v)2.0210 informativejournals.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for identifying metabolites of Atazanavir in biological matrices. nih.govnih.gov Due to the complex structure of Atazanavir, its metabolism can lead to a variety of products. nih.gov LC-MS experiments are designed to detect and provide preliminary structural information on these metabolites, which may include compounds formed through pathways such as hydrolysis, which could potentially generate this compound. nih.gov

In such studies, samples from in vitro incubations (e.g., with human hepatocytes) or in vivo samples (e.g., human plasma) are analyzed. nih.govnih.gov The LC component separates the various metabolites from the parent drug and endogenous matrix components before they enter the mass spectrometer. The mass spectrometer then detects the ions and measures their mass-to-charge ratio (m/z), allowing for the identification of compounds that have been modified from the original Atazanavir structure. Studies have successfully used LC-MS to discover numerous previously unreported metabolites of Atazanavir. nih.gov For instance, LC-UV-MSn experiments have identified five major and seven minor metabolites in human hepatocytes. nih.gov The primary metabolic pathways identified include oxidation, hydrolysis, and N-dealkylation. nih.gov

For highly sensitive and selective quantification of Atazanavir and its related substances at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique is particularly valuable for quantifying potential genotoxic impurities, which must be controlled at very low levels (parts per million, ppm), and for measuring drug concentrations in complex biological samples like human hair or peripheral blood mononuclear cells (PBMC). nih.govnih.gov

The analysis is typically performed using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netnih.gov In this mode, the first quadrupole selects a specific parent ion (the precursor ion) for the target analyte, which is then fragmented in the collision cell. The third quadrupole then selects a specific fragment ion (the product ion) to be detected. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix and providing excellent sensitivity. nih.govnih.gov Methods have been developed to quantify impurities in Atazanavir Sulfate with linearity in the range of 0.3 ppm to 4.5 ppm. researchgate.net The use of positive-ion electrospray ionization (ESI+) is common for the analysis of Atazanavir and its related compounds. nih.govmdpi.com

AnalyteMatrixInstrumentationIonization ModeKey FeatureReference
Four Potential Genotoxic ImpuritiesAtazanavir Sulfate Drug SubstanceLC-MS/MS (Mass Quattro micro API)Positive ESIQuantification in MRM mode, LLOQ at ppm level researchgate.net
AtazanavirHuman Peripheral Blood Mononuclear Cells (PBMC)Triple Quadrupole MSPositive-ion ElectrospraySRM mode, LLOQ of 5 fmol/106 cells nih.gov
AtazanavirHuman HairLC/MS/MSNot specifiedLinear range of 0.0500 to 20.0 ng/mg hair nih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatography separates compounds, spectroscopic techniques, particularly mass spectrometry, are essential for elucidating their chemical structures.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of Atazanavir and its metabolites. nih.gov By analyzing the fragmentation patterns of a selected precursor ion, significant structural information can be deduced. nih.gov When a molecule like Atazanavir is subjected to collision-induced dissociation (CID) in the mass spectrometer, it breaks apart in a predictable manner, producing a unique spectrum of fragment ions.

The fragmentation scheme of Atazanavir in positive-ion mode has been studied, and key product ions have been identified. nih.gov Understanding this fragmentation is fundamental to identifying metabolites like this compound. A modification to the parent structure, such as the loss of a carboxymethyl group from the N2 position, would result in a precursor ion with a different mass and would also likely alter the fragmentation pathway or the masses of certain fragment ions, allowing for its identification.

The combination of LC separation with multi-stage tandem mass spectrometry (LC-MSn) is a cornerstone of modern metabolite identification strategies. nih.gov This approach allows researchers to propose structures for previously unknown metabolites. nih.gov The process involves comparing the MS/MS spectra of the metabolites with that of the parent drug, Atazanavir. nih.gov Shared fragment ions can indicate which parts of the molecule have remained intact, while shifts in fragment masses can point to the site of metabolic modification.

For complex molecules like Atazanavir, innovative strategies such as deuterium (B1214612) labeling are employed to confirm metabolic sites. nih.gov In this approach, specific parts of the Atazanavir molecule are replaced with deuterium. When metabolites of these labeled analogs are analyzed, the location of the deuterium label can be tracked through the mass shifts in the fragment ions, providing confident elucidation of the metabolite's structure and the metabolic pathway by which it was formed. nih.gov This methodology has been successfully used to identify numerous Atazanavir metabolites resulting from oxidation, hydrolysis, and N-dealkylation. nih.gov

Method Validation Parameters for Analytical Purity Assessment

Validation of an analytical method ensures that it is suitable for its intended purpose. For impurity analysis, this involves demonstrating that the method can reliably and accurately measure the levels of related substances like this compound. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). ijpbs.comoup.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. nih.gov For this compound, the method must demonstrate a clear separation between the peak for this impurity, the Atazanavir API peak, and peaks from other related substances or matrix components. derpharmachemica.comslideshare.net This is often confirmed using forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govglobalresearchonline.net The method is considered specific if the impurity peak is well-resolved from all other peaks, which is confirmed by techniques like peak purity analysis using a photodiode array (PDA) detector. researchgate.netresearchgate.net

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range typically spans from the limit of quantification (LOQ) to 150% of the impurity specification limit. oup.comderpharmachemica.com A linear relationship is established by preparing a series of solutions of the impurity standard at different concentrations and plotting the analytical response (e.g., peak area) against concentration. The correlation coefficient (r²) is a key indicator of linearity, with values typically expected to be ≥ 0.99. derpharmachemica.compharmascholars.com

Interactive Table: Examples of Linearity Ranges for Atazanavir and its Related Impurities

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²) Reference
Atazanavir Related Impurities 2.5 - 7.5 Not Specified ijpbs.com
Atazanavir Impurity A 0.5 - 7.5 > 0.99 derpharmachemica.com
Atazanavir 30 - 600 Not Specified pharmascholars.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of the impurity standard into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). nih.govderpharmachemica.com The percentage recovery is then calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. ijpbs.comiosrjournals.org The precision is expressed as the relative standard deviation (%RSD) of the results. africanjournalofbiomedicalresearch.com

Interactive Table: Acceptance Criteria for Accuracy and Precision in Impurity Analysis

Parameter Levels Studied Acceptance Criteria Reference
Accuracy LOQ, 80%, 100%, 120% Mean recovery of 90.0% - 110.0% derpharmachemica.com
50%, 100%, 150% Mean % recovery of 95.0% - 105.0% wjpmr.com
Precision (%RSD) Repeatability (n=6) %RSD ≤ 2.0% wjpmr.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for ensuring that even trace amounts of impurities like this compound can be reliably controlled. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. oup.comglobalresearchonline.net

Interactive Table: Reported LOD and LOQ Values from Atazanavir Analytical Methods

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
Atazanavir Impurity 0.206 Not Specified ijpbs.com
Atazanavir Sulfate 0.09 0.23 nih.gov

Role as a Reference Standard in Quality Control and Method Development

A well-characterized reference standard of this compound is indispensable for the accurate quality control of Atazanavir. pharmacy.bizknorspharma.com These standards are highly purified compounds used as benchmarks for identification and quantification. pharmaffiliates.compharmiweb.com

In method development , the reference standard is used to identify the chromatographic peak corresponding to this compound, helping to optimize the separation conditions (e.g., mobile phase, column, flow rate) to ensure it is resolved from the API and other impurities. slideshare.net

In method validation , the standard is essential for establishing key parameters. It is used to:

Confirm specificity: By spiking it into the sample, analysts can verify that the method can selectively detect the impurity. pharmiweb.com

Determine accuracy and linearity: The standard is used to prepare calibration curves and recovery samples. pharmiweb.comlabinsights.nl

Establish LOD and LOQ: Precise concentrations of the standard are used to determine the sensitivity of the method. oup.com

During routine quality control , the reference standard is used to identify and quantify any this compound present in batches of the drug substance or final product, ensuring that its level remains within the safe, specified limits set by regulatory authorities. knorspharma.compharmaffiliates.com This guarantees the consistency, safety, and efficacy of the final pharmaceutical product. pharmacy.biz

In Vitro Biological Activity Studies

Investigation of Enzyme Inhibition Profiles (e.g., CYP3A, UGT1A1)

No research data is available regarding the inhibitory effects of Atazanavir (B138) N2-Descarboxymethyl on cytochrome P450 enzymes, such as CYP3A, or UDP-glucuronosyltransferase enzymes, such as UGT1A1.

Potential for Other In Vitro Pharmacological or Toxicological Interactions (excluding human safety/adverse effects)

There are no published in vitro studies investigating other potential pharmacological or toxicological interactions of Atazanavir N2-Descarboxymethyl.

Future Research Directions and Unanswered Questions

Comprehensive Structural Elucidation of Uncharacterized Metabolites

While Atazanavir (B138) N2-Descarboxymethyl is a known impurity, the broader metabolic profile of Atazanavir is not fully delineated. The major biotransformation pathways for Atazanavir in humans involve monooxygenation and dioxygenation, with minor routes including glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation. pharmascholars.com Studies have identified several circulating metabolites of Atazanavir, but complete structural characterization for all of them remains elusive. pharmgkb.org

Advanced Analytical Strategies for Enhanced Detection and Quantification

Current analytical methods, primarily reversed-phase high-performance liquid chromatography (RP-HPLC), are capable of separating Atazanavir from its known impurities, including Atazanavir N2-Descarboxymethyl. derpharmachemica.comslideshare.net These methods are vital for quality control in pharmaceutical formulations. derpharmachemica.comslideshare.net However, there is a continuous need for the development of more sensitive and specific analytical strategies.

Future efforts should be directed towards the development and validation of ultra-high-performance liquid chromatography (UHPLC) methods coupled with tandem mass spectrometry (MS/MS). Such methods would offer lower limits of detection and quantification, which is particularly important for monitoring trace levels of impurities and metabolites in biological matrices and pharmaceutical products. The development of certified reference materials for this compound would also significantly improve the accuracy and reproducibility of analytical testing. synzeal.com

Further Mechanistic Studies of Biotransformation and Degradation Pathways

The precise mechanisms leading to the formation of this compound are not yet fully understood. It is hypothesized to be a product of either metabolic processes or degradation of the parent drug, Atazanavir. Forced degradation studies of Atazanavir under various stress conditions (acidic, basic, oxidative, and photolytic) have been conducted to understand its stability profile. humanjournals.comrjptonline.orgglobalresearchonline.netijpsr.com These studies have shown that Atazanavir is susceptible to degradation, particularly under alkaline and oxidative conditions. researchgate.net

Further research is necessary to elucidate the specific chemical reactions and enzymatic processes involved in the formation of this compound. In vitro studies using human liver microsomes and specific cytochrome P450 enzymes could clarify its metabolic origins. pharmascholars.com Detailed kinetic and mechanistic studies of Atazanavir degradation under various conditions will help in identifying the key factors that promote the formation of this impurity, leading to improved manufacturing and storage protocols.

Development of Novel Synthetic Routes for Research Applications

The availability of pure this compound is essential for its use as a reference standard in analytical methods and for conducting toxicological and pharmacological studies. While it is commercially available as a research chemical, the development of novel and efficient synthetic routes would be beneficial. pharmaffiliates.com

Future synthetic chemistry research could explore more streamlined and cost-effective methods for the preparation of this compound. This could involve the development of new protective group strategies or more efficient coupling reactions. An optimized synthesis would ensure a reliable supply of this important research compound, facilitating further investigations into its biological properties and its impact on the safety and efficacy of Atazanavir.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1028634-76-5
Molecular Formula C36H50N6O5
Molecular Weight 646.83 g/mol

Table 2: Summary of Atazanavir and Related Compounds

Compound NameRole/Significance
Atazanavir Parent antiretroviral drug
This compound Key impurity and potential metabolite of Atazanavir

Q & A

Q. What are the primary metabolic pathways of atazanavir, and how do hepatic impairments influence its pharmacokinetics?

Atazanavir undergoes hepatic metabolism primarily via cytochrome P450 (CYP3A) and uridine diphosphate-glucuronosyltransferase (UGT1A1). In patients with moderate-to-severe hepatic impairment, studies show a 42% increase in the mean area under the plasma concentration curve (AUC) and prolonged half-life (12.1 vs. 6.4 hours in healthy individuals) when administered without ritonavir. This necessitates dose adjustments and monitoring for hyperbilirubinemia, a UGT1A1 inhibition side effect .

Q. What validated analytical methods are available for quantifying atazanavir sulfate in pharmaceutical formulations?

A UPLC-MS method optimized via the "analytical quality by design" approach provides robust quantification. Critical parameters include 10% organic modifier, 0.4 mL/min flow rate, and 6 µL injection volume, achieving retention at 5.19 min. The method is linear (10–90 µg/mL), precise (RSD 0.2–0.7%), and sensitive (LOD 2.68 µg/mL). Stress testing confirms degradation under acidic/basic conditions, essential for stability studies .

Q. How does atazanavir compare to other protease inhibitors in terms of cardiovascular risk profiles?

Cohort studies indicate atazanavir users have a lower risk of stroke and myocardial infarction compared to non-atazanavir protease inhibitors. For example, a U.S. veterans study showed significant reductions in cardiovascular events, particularly when compared to other protease inhibitors. However, sensitivity analyses revealed variability when compared to NNRTIs, suggesting mechanistic differences in lipid metabolism or inflammation modulation .

Advanced Research Questions

Q. How can researchers design clinical trials to assess neurocognitive outcomes in patients on atazanavir-based regimens?

A per-protocol analysis comparing atazanavir/ritonavir + lamivudine versus atazanavir/ritonavir + two NRTIs used the Global Deficit Score (GDS) to evaluate neurocognitive function. No significant differences were observed at weeks 48 and 96 (GDS changes: −0.3 vs. −0.2, P > 0.39). Future trials should include longitudinal neuropsychological assessments and control for confounders like concomitant tenofovir use .

Q. What experimental strategies resolve contradictions in atazanavir’s clinical efficacy across demographic subgroups?

Subgroup analyses of phase 3 trials (e.g., atazanavir + cobicistat vs. ritonavir) employ stratified randomization and multivariate regression to adjust for variables like viral load, race, and hepatic function. For instance, non-inferiority was maintained across advanced HIV, high viral load, and diverse racial groups, supporting broad applicability. Sensitivity analyses should address residual confounding, such as insurance disparities in protease inhibitor access .

Q. What synthetic methodologies are applicable for deriving atazanavir analogs, such as 1,3,4-thiadiazole derivatives?

A two-step synthesis involves reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine. This yields N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, confirmed via ¹H/¹³C NMR. Such methods enable structural diversification for antiviral activity optimization .

Q. How do pharmacokinetic interactions between atazanavir and CYP3A inhibitors (e.g., cobicistat vs. ritonavir) impact dosing strategies?

Pharmacokinetic substudies demonstrate comparable AUC and trough concentrations (Cmin) for atazanavir 300 mg with cobicistat 150 mg vs. ritonavir 100 mg. However, hepatic impairment or acid-suppressing therapies (e.g., PPIs) necessitate protocol adjustments. For example, atazanavir 400 mg without ritonavir is recommended for ritonavir-intolerant patients, with food enhancing bioavailability .

Methodological Considerations

  • Data Contradiction Analysis : Use failure-rate models to evaluate antiretroviral therapy intensity (e.g., monotherapy vs. combination with protease inhibitors) on morbidity/mortality .
  • Pharmacometric Modeling : Incorporate absolute bioavailability estimates (100% relative bioavailability assumed) and Tmax (~2.5 hours) to simulate exposure-response relationships .
  • Ethical Design : Ensure pregnancy trials monitor atazanavir’s transplacental transfer and postpartum pharmacokinetic shifts, given limited human data on birth defects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.